Bis(6-Bromoquinoline)sulfate
Description
Contextualization within Quinoline (B57606) and Bis-Quinoline Chemistry Research
Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of significant interest in medicinal and materials chemistry. The quinoline scaffold is a core component of numerous natural products and synthetic compounds with a wide range of biological activities. Bis-quinoline derivatives, which feature two linked quinoline units, have been a particular focus of research. These compounds are explored for their potential as anticancer agents, antimalarial drugs, and functional materials for applications such as organic light-emitting diodes (OLEDs).
The general synthetic strategy to create bis-quinoline compounds often involves the coupling of quinoline precursors. For instance, the synthesis of 6,6'-biquinoline (B1268534) has been achieved through a Pd-catalyzed borylation/homocoupling reaction of 6-bromoquinoline (B19933). researchgate.net This highlights the role of 6-bromoquinoline as a key building block in the synthesis of more complex bis-quinoline structures.
Historical Overview of Research Trends Pertaining to Bis-Quinoline Derivatives
Historically, research into bis-quinoline derivatives has been driven by their pharmacological potential. The discovery of the antimalarial properties of quinine, a natural quinoline alkaloid, spurred the development of synthetic quinoline-based drugs. This led to the investigation of bis-quinoline compounds, with the expectation that dimerization might enhance or modify biological activity. Over the years, research has expanded to explore their applications in materials science, leveraging the photophysical and electronic properties of the extended aromatic system. A notable example is the investigation of a bis(6-bromoquinoline) derivative, specifically 2,2′-((1E,1′E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl))bis(6-bromoquinoline), for its potential use in OLEDs due to its electroluminescent properties. researchgate.net
Current Research Landscape and Future Directions for the Chemical Compound
The current research landscape for bis-quinoline derivatives is vibrant, with ongoing efforts to synthesize novel structures and explore their applications in various fields. However, the specific compound Bis(6-Bromoquinoline)sulfate does not appear in the published academic literature. Its name suggests a salt formed between two protonated 6-bromoquinoline molecules and a sulfate (B86663) anion. The formation of quinolinium salts, including those with sulfate anions, is a known chemical process. For example, the reaction of quinoline derivatives with dimethyl sulfate has been used to produce quinolinium methylsulfate (B1228091) salts. tu-clausthal.de
Given the absence of specific research, the properties and potential applications of this compound can only be hypothesized based on the known characteristics of its components. The 6-bromoquinoline moiety provides a scaffold with potential biological activity and utility in organic synthesis, while the sulfate counter-ion would confer salt-like properties, such as increased water solubility compared to the free base.
Future research could involve the synthesis and characterization of this compound to determine its crystal structure, spectroscopic properties, and stability. Subsequent studies could then explore its potential in areas where other quinoline and bis-quinoline compounds have shown promise, such as medicinal chemistry or materials science. Until such studies are conducted and published, this compound remains a compound of theoretical interest rather than one with a documented scientific profile.
Structure
2D Structure
Properties
IUPAC Name |
6-bromoquinoline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H6BrN.H2O4S/c2*10-8-3-4-9-7(6-8)2-1-5-11-9;1-5(2,3)4/h2*1-6H;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKDZNQCLIGYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)N=C1.C1=CC2=C(C=CC(=C2)Br)N=C1.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674640 | |
| Record name | Sulfuric acid--6-bromoquinoline (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-78-5 | |
| Record name | Sulfuric acid--6-bromoquinoline (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Bis 6 Bromoquinoline Sulfate and Its Precursors/analogs
Advanced Synthesis of 6-Bromoquinoline (B19933) and Halogenated Quinoline (B57606) Intermediates
The construction of the 6-bromoquinoline skeleton is a key step towards the synthesis of Bis(6-Bromoquinoline)sulfate. Classical methods such as the Skraup and Friedländer syntheses remain relevant, while modern approaches offer improved yields and milder conditions.
One established method for synthesizing 6-bromoquinoline is the Skraup synthesis, which involves the reaction of p-bromoaniline with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. A patented method details adding a catalyst and p-bromoaniline to dilute sulfuric acid, followed by the dropwise addition of glycerol at 140–145 °C. After a dehydration period, the product is isolated through extraction and distillation researchgate.net.
An alternative and versatile approach is the Friedländer annulation, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group nist.govnih.govresearchgate.net. For the synthesis of 6-bromoquinoline derivatives, a key intermediate is 5-bromo-2-aminobenzaldehyde. This precursor can be prepared by the nitration of 3-bromobenzaldehyde, followed by reduction with sodium dithionite. The subsequent Friedländer condensation of 5-bromo-2-aminobenzaldehyde with various enolizable ketones yields a range of bidentate and tridentate 6-bromoquinoline derivatives organic-chemistry.orgorganic-chemistry.org. This method is particularly useful for creating precursors for more complex ligands and bis-quinoline systems organic-chemistry.org.
| Synthesis Method | Precursors | Reagents/Conditions | Product | Ref. |
| Skraup Synthesis | p-bromoaniline, glycerol | Dilute H₂SO₄, catalyst, 140-145°C | 6-Bromoquinoline | researchgate.net |
| Friedländer Synthesis | 5-bromo-2-aminobenzaldehyde, enolizable ketones | Base or acid catalysis | 6-Bromoquinoline derivatives | nist.govorganic-chemistry.orgorganic-chemistry.org |
Regioselective Bromination Approaches
Direct bromination of the quinoline ring can lead to a mixture of products. Therefore, regioselective methods are crucial for synthesizing specific halogenated intermediates. The use of N-bromosuccinimide (NBS) in strong acids has been shown to be effective for the controlled bromination of quinolines. For instance, the bromination of quinoline with NBS in concentrated sulfuric acid can be optimized to achieve regioselective monobromination nih.gov. The reaction conditions, including temperature and the choice of acid, are critical in directing the substitution to the desired position nih.gov.
A facile approach for constructing functionalized bromoquinolines involves the NBS-mediated bromination and dehydrogenation of tetrahydroquinolines in a one-pot reaction. This method uses NBS as both an electrophile and an oxidant and proceeds under metal-free conditions with good functional group tolerance nih.govwikipedia.org. The resulting polybromoquinolines are valuable intermediates, as the bromine atoms at different positions exhibit varying reactivities, allowing for subsequent selective functionalization through cross-coupling reactions nih.govwikipedia.org. For example, Sonogashira coupling can occur regioselectively at the C-6 position of a dibromoquinoline nih.govwikipedia.org.
| Substrate | Reagent | Conditions | Product | Key Feature | Ref. |
| Quinoline | NBS | Concentrated H₂SO₄, -20°C to rt | 5-Bromoquinoline | Regioselective monobromination | nih.gov |
| Tetrahydroquinolines | NBS | DCM, mild conditions | Polybromoquinolines | One-pot bromination/dehydrogenation | nih.govwikipedia.org |
| N-(3-phenylprop-2-ynyl) anilines | NBS | Metal-free, mild conditions | 3,6,8-tribromoquinoline | Cascade electrophilic bromination/cyclization | escholarship.org |
Nitration-Activated Nucleophilic Substitution Reactions
The introduction of a nitro group onto the bromoquinoline scaffold can activate the molecule for subsequent nucleophilic aromatic substitution (SNAr) reactions. This strategy provides a pathway to further functionalize the quinoline ring system.
Specifically, 6-bromoquinoline can be nitrated to produce 6-bromo-5-nitroquinoline (B1267105). A common procedure involves dissolving 6-bromoquinoline in sulfuric acid and treating it with a mixture of sulfuric and nitric acid at low temperatures (e.g., -5 to 0 °C) to yield the nitrated product quantitatively organic-chemistry.orgresearchgate.net. The presence of the electron-withdrawing nitro group at the C-5 position activates the C-6 position for nucleophilic attack, facilitating the displacement of the bromide.
This activation allows for the synthesis of various derivatives. For example, reacting 6-bromo-5-nitroquinoline with morpholine (B109124) or piperazine, often under microwave irradiation, leads to the corresponding 5-nitro-6-(morpholin-1-yl)quinoline and 5-nitro-6-(piperazin-1-yl)quinoline, respectively organic-chemistry.org. These reactions demonstrate a convenient method for converting brominated nitroquinoline derivatives into useful cyclic amines organic-chemistry.org.
| Reactant | Reagent(s) | Conditions | Product | Yield | Ref. |
| 6-Bromoquinoline | H₂SO₄, HNO₃ | -5 to 0 °C | 6-Bromo-5-nitroquinoline | Quantitative | organic-chemistry.orgresearchgate.net |
| 6-Bromo-5-nitroquinoline | Morpholine, Triethylamine | 90-119 °C, Microwave | 5-nitro-6-(morpholin-1-yl)quinoline | - | organic-chemistry.org |
| 6-Bromo-5-nitroquinoline | Piperazine, Triethylamine | 68-78 °C, Microwave | 5-nitro-6-(piperazin-1-yl)quinoline | - | organic-chemistry.org |
Mechanochemical Synthetic Routes for Bis-Quinoline Systems
Mechanochemistry, which involves chemical transformations induced by mechanical energy, offers a sustainable and efficient alternative to traditional solvent-based synthesis organic-chemistry.orgresearchgate.net. This approach is increasingly being explored for the synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules organic-chemistry.org. An iodine-mediated, solvent-free mechanochemical process has been developed for the synthesis of multi-substituted quinoline derivatives through the oxidative annulation of aniline (B41778) derivatives scispace.com. This method, which can be performed by simple grinding in a mortar with a pestle, highlights the potential of mechanochemistry to construct the quinoline scaffold under environmentally benign conditions scispace.com.
While the direct mechanochemical synthesis of bis-quinoline systems is not yet widely reported, the success in synthesizing functionalized quinolines suggests its feasibility. By designing appropriate difunctional precursors, it is conceivable that bis-quinoline structures could be assembled in a single, solvent-free step. The principles of medicinal mechanochemistry, which aim to create cleaner, safer, and more efficient synthetic pathways, strongly support the investigation of this route for the synthesis of complex molecules like this compound organic-chemistry.org.
Palladium-Catalyzed Cross-Coupling Reactions in Bis-Quinoline Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are highly applicable to the synthesis of bis-aryl and bis-heteroaryl compounds researchgate.net. The synthesis of bis-quinoline systems can be achieved through the homo-coupling of bromoquinoline precursors.
The Suzuki-Miyaura coupling, a versatile palladium-catalyzed reaction, is a prime candidate for this transformation. Although direct examples for 6-bromoquinoline homo-coupling are not prevalent in the provided context, the methodology is well-established for arylboronic acids. A plausible route would involve the conversion of 6-bromoquinoline to a corresponding quinolineboronic acid, followed by a Suzuki coupling with another molecule of 6-bromoquinoline. Alternatively, a direct palladium-catalyzed homo-coupling of 6-bromoquinoline could be envisioned, analogous to the synthesis of symmetrical bi-aryl molecules from arylboronic acids, which can be promoted by phosphine (B1218219) or phosphite (B83602) ligands. Such reactions provide an efficient protocol for creating a direct linkage between two quinoline units, forming a 6,6'-biquinoline (B1268534) core.
| Reaction Type | Precursors | Catalyst System | Product | Ref. |
| Suzuki-Miyaura Homo-Coupling (Proposed) | 6-Bromoquinoline, 6-Quinolineboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6,6'-Biquinoline | |
| Direct Homo-Coupling (Analogous) | Arylboronic acids | Pd catalyst, Phosphine/Phosphite ligand | Symmetrical bi-aryls |
Heteroarylation Methodologies
Direct C-H arylation has emerged as a step-economical strategy for the synthesis of bi-heteroaryl compounds, avoiding the need for pre-functionalization of one of the coupling partners. Rhodium(I)-catalyzed direct arylation of quinolines with aryl bromides provides an expeditious route to bis(hetero)aryl products organic-chemistry.org. This method is effective for quinoline, which is a highly suitable substrate for direct arylation at the C-2 position organic-chemistry.org.
Furthermore, palladium-catalyzed direct C-H functionalization of quinoline N-oxides allows for arylation at the C-2 position wikipedia.org. While these methods typically couple a quinoline with another arene, they establish a precedent for C-H activation on the quinoline ring. The extension of this methodology to a C-H/C-X coupling between two quinoline units (where X is a halide) or a double C-H activation could provide a direct route to bis-quinoline structures. For instance, a Co(III)-catalyzed C-H activation/cyclization of anilines with alkynes has been developed for the direct synthesis of quinolines, demonstrating the utility of C-H activation in building the quinoline framework itself organic-chemistry.orgnih.gov.
Ullmann C–S Coupling Reaction Investigations
The Ullmann reaction and its variants are copper-catalyzed cross-coupling reactions that are particularly useful for forming C-N, C-O, and C-S bonds researchgate.netnih.govescholarship.org. The Ullmann-type C-S coupling provides a direct method for synthesizing thio-bridged bis-quinoline systems, which are analogs of the target sulfate (B86663) compound.
This reaction involves the coupling of an aryl halide, such as 6-bromoquinoline, with a sulfur nucleophile. To form a bis(6-bromoquinoline)sulfide, 6-bromoquinoline could be reacted with a sulfide (B99878) source like sodium sulfide in the presence of a copper catalyst. While the classic Ullmann conditions often require harsh temperatures, modern protocols have been developed with various ligands that allow the reaction to proceed under milder conditions researchgate.net. Research on the functionalization of quinolines has included modified Ullmann reactions to introduce sulfur-containing moieties nist.gov. For example, the reaction of 1-methyl-3-mercaptoquinoline-4(1H)-thione has been used to generate sulfide and disulfide derivatives of quinolinium salts, demonstrating the formation of C-S-C linkages involving quinoline rings. This methodology is directly applicable to the synthesis of thioether-linked bis-quinolines.
| Reaction | Substrates | Catalyst/Reagents | Product | Key Feature | Ref. |
| Ullmann C-S Coupling | 6-Bromoquinoline, Sodium Sulfide | Copper catalyst (e.g., CuI), Ligand | Bis(6-quinolyl)sulfide | Formation of a thioether bridge | nist.govnih.gov |
| Sulfide derivative synthesis | 1-methyl-3-mercaptoquinoline-4(1H)-thione | - | Sulfide derivatives of quinolinium salts | C-S-C bond formation with quinoline rings |
Copper-Catalyzed Amination of Bromoquinolines
The synthesis of N-aryl and N-heteroaryl compounds through the formation of a carbon-nitrogen (C-N) bond is a cornerstone of modern organic chemistry, with wide applications in the pharmaceutical and materials science industries. The copper-catalyzed amination of aryl halides, a reaction often referred to as the Ullmann condensation or Ullmann-type coupling, represents a powerful and cost-effective alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. researchgate.net This methodology is particularly relevant for the synthesis of precursors to complex molecules involving quinoline scaffolds.
The reaction involves the coupling of an aryl halide, such as a bromoquinoline, with an amine in the presence of a copper catalyst. The development of novel catalytic protocols, particularly involving copper(I) salts (e.g., CuI) combined with various ligands, has led to a renaissance of Ullmann chemistry over the past two decades. researchgate.net These advancements have enabled the C-N bond formation under milder conditions with a broader substrate scope.
The general mechanism for the Cu(I)-catalyzed amination proceeds through a cycle where the formation of a Cu(I)-amidate complex is a key step, followed by the activation of the aryl halide. nih.gov The choice of copper source can vary, with homogeneous catalysts based on Cu(I) salts and heterogeneous systems using copper nanoparticles (CuNPs) or copper oxides (CuO NPs) being employed. researchgate.net For instance, while copper nanoparticles have shown high efficiency in the N-arylation of certain amines with iodoarenes, CuI-based systems have proven more effective for reactions involving bromoarenes like 6-bromoquinoline. mdpi.com In one study, attempts to couple 6-bromoquinoline with adamantane-containing amines using a Cu NPs/L1 ligand system resulted in low yields (11-25%), whereas a CuI/L1 catalyst system provided significantly higher yields of 47-74%. mdpi.com This highlights the critical role of the specific catalyst system in achieving successful amination of bromoquinolines.
The versatility of this method allows for the coupling of bromoquinolines with a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and nitrogen heterocycles. nih.govchemistryviews.org The development of effective ligands is crucial for facilitating the reaction, often under milder conditions and with base-sensitive substrates. nih.govchemistryviews.org
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficiency and yield of copper-catalyzed amination reactions are highly dependent on a synergistic interplay of several parameters, including the choice of catalyst, ligand, base, solvent, and temperature. researchgate.net Optimization of these conditions is critical for enhancing product yields and ensuring the reaction's applicability to a diverse range of substrates, including sterically hindered or electronically varied bromoquinolines.
Catalyst and Ligand Selection: The combination of a copper source and a chelating ligand is the most crucial factor. While early Ullmann reactions required harsh conditions and stoichiometric amounts of copper, modern methods use catalytic amounts of a copper salt (e.g., CuI, Cu₂O, CuSO₄·5H₂O) in conjunction with a ligand. nih.govbeilstein-journals.org Ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle.
Simple, inexpensive 1,2-diamine ligands, such as N,N'-dimethylethylenediamine, have proven to be highly effective and general for the N-arylation of amides and heterocycles. nih.gov Other successful ligands include amino acids, Schiff bases, and phenanthroline derivatives. nih.govnih.gov The selection of the optimal ligand often depends on the specific substrates being coupled. For example, in the N,N'-diarylation of adamantane-containing diamines, different ligands were found to be optimal depending on the substituent on the aryl halide. mdpi.com
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | None | K₂CO₃ | DMF | 90 | Low |
| 2 | CuI | 1,2-ethanediamine (L₁) | K₂CO₃ | DMF | 90 | Good |
| 3 | CuI | N,N'-dimethylethylenediamine (L₃) | K₂CO₃ | DMF | 90 | Excellent |
| 4 | Cu₂O | N,N'-dimethylethylenediamine (L₃) | K₂CO₃ | DMF | 90 | Good |
| 5 | CuSO₄·5H₂O | None | None | Water | 60 | 82 |
| 6 | CuI | Chxn-Py-Al (1c) | K₃PO₄ | Dioxane | 82 | High |
This table is illustrative, compiled from findings across multiple studies to show the impact of different components on reaction yield. nih.govresearchgate.netbeilstein-journals.org
Influence of the Base and Solvent: A base is typically required to deprotonate the amine nucleophile, forming the active copper-amidate species. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). researchgate.net The strength and nature of the base can significantly affect the reaction outcome. For substrates sensitive to strong bases, weaker alternatives like sodium trimethylsilanolate (NaOTMS) have been successfully employed. chemistryviews.org
The solvent plays a role in solubilizing the reactants and catalyst and can influence the reaction rate. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dioxane, and toluene (B28343) are frequently used. mdpi.comchemistryviews.orgresearchgate.net In some cases, reactions can be performed efficiently in water, offering a more sustainable and environmentally friendly approach. beilstein-journals.org
Effect of Temperature: Temperature is another critical parameter that must be optimized. Generally, increasing the reaction temperature accelerates the rate of C-N bond formation. However, excessively high temperatures can lead to the formation of side products or decomposition of the desired product. researchgate.net Optimized temperatures for these couplings can range from room temperature to over 100°C, depending on the reactivity of the specific aryl halide and amine. chemistryviews.org For instance, a study on the coupling of 2,6-dibromopyridine (B144722) found that the product yield increased as the temperature was raised from 70 to 90 °C, but at 110 °C, the formation of a disubstituted byproduct became significant. researchgate.net
| Entry | Amine Substrate | Aryl Halide | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Iodonium Ylide | Room Temp | 48 | 52 |
| 2 | Aniline | Iodonium Ylide | 60 | 6 | 82 |
| 3 | o-toluidine | Iodonium Ylide | 60 | 6 | 77 |
| 4 | N-methylaniline | Iodonium Ylide | 80 | 8 | 59 |
Data adapted from a study on copper-catalyzed N-arylation to demonstrate the effect of temperature and substrate structure on reaction efficiency. beilstein-journals.org
By systematically optimizing these reaction conditions—catalyst, ligand, base, solvent, and temperature—chemists can significantly enhance the yields of copper-catalyzed aminations, making the synthesis of bromoquinoline derivatives and their subsequent products more efficient and practical.
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy could provide insights into the functional groups present in Bis(6-Bromoquinoline)sulfate and the nature of the interaction between the 6-bromoquinoline (B19933) cation and the sulfate (B86663) anion.
An FT-IR spectrum would be expected to show characteristic absorption bands for the C-H, C=C, and C-N stretching and bending vibrations of the quinoline (B57606) ring, as well as vibrations associated with the C-Br bond. Importantly, strong absorption bands corresponding to the S=O and S-O stretching modes of the sulfate anion would also be present, confirming its presence in the salt.
Table 3: Expected FT-IR Absorption Bands for this compound (Note: This table is based on general functional group regions and is not experimental data)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600-1450 | Strong-Medium | Aromatic C=C and C=N ring stretch |
| ~1100-1000 | Strong | S=O stretch (Sulfate) |
Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the molecule, particularly the aromatic ring breathing modes, would be expected to give strong signals. The vibrational modes of the sulfate anion would also be observable. A comparative analysis of FT-IR and Raman spectra would aid in a more complete vibrational assignment.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragments that form when the molecule is broken apart.
Direct Analysis in Real Time (DART) coupled with a high-resolution time-of-flight mass spectrometer (AccuTOF) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no preparation. jeolusa.comjeol.comjeolusa.com The DART source works by exposing the sample to a stream of heated, excited-state gas (typically helium or nitrogen), which ionizes the analyte molecules. jeolusa.com These ions are then directed into the mass spectrometer.
For this compound, this technique would be employed to obtain a high-resolution mass spectrum, allowing for the precise determination of its molecular weight. The high accuracy of TOF-MS can confirm the elemental composition of the parent ion. nih.gov While specific experimental data for this compound is not publicly available, the analysis of related quinoline derivatives suggests that DART would likely produce a protonated molecule, [M+H]⁺, providing a clear indication of the molecular weight.
Table 1: Hypothesized AccuTOF-DART-MS Data for this compound
| Parameter | Expected Value |
|---|---|
| Ionization Mode | Positive |
| Observed Ion | [C₁₈H₁₂Br₂N₂ + H]⁺ and/or related species |
| Theoretical m/z | >513.9 (based on the two 6-bromoquinoline moieties) |
Note: This table is based on theoretical expectations in the absence of specific experimental data for this compound.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of a wide range of organic molecules, including organic salts and other sensitive compounds. news-medical.net In this method, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the analyte into the gas phase as intact ions. researchgate.net
The analysis of organic sulfates by MALDI-TOF can sometimes be challenging due to the lability of the sulfate group, which may lead to fragmentation. nih.govrpi.edu However, the use of specialized ionic liquid matrices can suppress this fragmentation and allow for the detection of the intact molecular ion. nih.gov For this compound, MALDI-TOF would be valuable for confirming the molecular weight. Furthermore, by increasing the laser energy or using a tandem mass spectrometer (TOF/TOF), controlled fragmentation can be induced. The resulting fragmentation pattern would provide crucial information about the compound's structure, such as the cleavage of the bond between the quinoline moieties and the sulfate group. nih.gov
Table 2: Potential Fragmentation Data from MALDI-TOF/TOF of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| [M+H]⁺ | [C₉H₆BrN+H]⁺ | C₉H₆BrN + SO₃ |
Note: This table represents a simplified, hypothetical fragmentation pattern. Actual fragmentation could be more complex.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction is the gold standard for determining the precise arrangement of atoms within a crystalline solid. By analyzing the pattern of diffracted X-rays, a three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound would need to be grown and mounted on a diffractometer. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed.
Although a specific crystal structure for this compound has not been reported in publicly accessible databases, this technique would reveal the exact conformation of the two 6-bromoquinoline rings relative to the central sulfate group. It would also provide insight into the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding or π-stacking.
Table 3: Illustrative Crystallographic Parameters from a Hypothetical Single-Crystal Study
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 95.12 |
| Volume (ų) | 1534.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline materials. It is particularly important in the pharmaceutical and materials science fields for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph has a unique crystal structure and, consequently, a distinct PXRD pattern, which serves as a "fingerprint" for that specific form.
For this compound, PXRD would be used to assess the phase purity of a bulk sample and to identify if multiple polymorphic forms exist. By comparing the experimental diffraction pattern to reference patterns (either calculated from single-crystal data or from known standards), one can confirm the identity and crystalline form of the material. This is crucial for ensuring consistency in the properties of the compound.
Table 4: Example of Powder X-ray Diffraction Peak List
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 21.0 | 4.23 | 80 |
| 25.8 | 3.45 | 60 |
Note: This table is a hypothetical representation of a PXRD pattern and is not based on experimental data for this compound.
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like Bis(6-Bromoquinoline)sulfate, providing a balance between accuracy and computational cost. DFT calculations could offer profound insights into the molecule's geometric and electronic properties. For instance, DFT has been successfully used to study the structural and electronic features of related compounds like 6-chloroquinoline dergipark.org.tr.
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure—the conformation with the lowest potential energy allsubjectjournal.com. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.
This analysis would determine key structural parameters:
Bond Lengths: The precise distances between bonded atoms (e.g., C-C, C-N, C-Br).
Bond Angles: The angles formed between three connected atoms.
The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface allsubjectjournal.com.
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity researchgate.net. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating higher nucleophilicity.
LUMO: This orbital is the primary electron acceptor. A lower LUMO energy level implies a greater ability to accept electrons, indicating higher electrophilicity.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates lower stability and higher reactivity.
For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in electron donation and acceptance, guiding the understanding of its reaction mechanisms. Research on other bromoquinoline-containing structures has utilized these calculations to assess their properties researchgate.net.
Illustrative Data Table: Frontier Molecular Orbital Properties This table is an illustrative example and does not represent calculated data for this compound.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | Indicator of chemical stability and reactivity |
Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to investigate the electronic transitions of a molecule. These transitions occur when a molecule absorbs energy, causing an electron to move from a lower-energy occupied orbital to a higher-energy unoccupied orbital .
This analysis for this compound would predict:
Absorption Wavelengths (λmax): The specific wavelengths of light the molecule is likely to absorb. This is directly related to the energy difference between the orbitals involved in the transition.
Oscillator Strengths: The probability or intensity of these electronic transitions.
Nature of Transitions: Identification of the specific orbitals involved (e.g., HOMO → LUMO transition).
These theoretical predictions are invaluable for interpreting experimental UV-Visible absorption spectra.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (e.g., bonds, lone pairs, and antibonds) allsubjectjournal.com. For this compound, an NBO analysis would quantify:
Charge Distribution: The natural population analysis (NPA) within NBO theory provides a more stable description of atomic charges compared to other methods.
Hyperconjugative Interactions: It reveals stabilizing interactions, such as the delocalization of electron density from an occupied bonding orbital to an adjacent unoccupied antibonding orbital. These interactions are key to understanding molecular stability allsubjectjournal.com.
Hybridization: It determines the hybridization of atomic orbitals, providing insight into the nature of the chemical bonds.
Molecular Mechanics (MM) and Dynamics Simulations
While quantum mechanical methods are highly accurate, they are computationally intensive. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach for larger systems or longer timescales. It is often used in Molecular Dynamics (MD) simulations, which model the movement of atoms and molecules over time.
For this compound, MD simulations could be used to:
Explore Conformational Space: To identify different stable conformations and the energy barriers between them.
Simulate Interactions: To study how the molecule interacts with other molecules, such as solvents or biological macromolecules like proteins. Studies on various quinoline (B57606) derivatives have employed MD simulations to analyze the stability of ligand-protein complexes, providing insights into their potential as inhibitors tandfonline.comnih.govnih.govdoi.orgmdpi.com.
Analyze Structural Stability: Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD simulations can indicate the stability of the molecule's structure or its complex with a target over the simulation period nih.govdoi.org.
Quantum Chemical Approaches for Catalyst Design and Reaction Mechanism Elucidation
Quantum chemical methods are instrumental in understanding how chemical reactions occur and in designing new catalysts rowansci.com. By applying these approaches to this compound, researchers could:
Map Reaction Pathways: Calculate the potential energy surface for a reaction, identifying transition states and intermediates.
Determine Activation Energies: Calculate the energy barrier that must be overcome for a reaction to proceed, which is crucial for predicting reaction rates.
Elucidate Mechanisms: DFT studies can clarify reaction mechanisms, such as the catalytic debromination of related brominated compounds, by analyzing bond dissociation energies and electron transfer processes nih.gov. This knowledge is vital for designing catalysts that can lower the activation energy and improve reaction efficiency.
Electrochemical Behavior and Electronic Properties
Cyclic Voltammetry Studies of Redox Processes
Cyclic voltammetry is a key electrochemical technique used to investigate the redox behavior of chemical species. For quinoline (B57606) and its derivatives, this method reveals information about their oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of the electron transfer processes.
In the case of Bis(6-Bromoquinoline)sulfate, the electroactive species is the protonated 6-bromoquinoline (B19933) cation. The electrochemical processes would involve the reduction of the quinoline ring system. Generally, nitrogen-containing heterocyclic aromatic compounds like quinoline undergo reduction in a stepwise manner. The first step is typically a one-electron reduction to form a radical anion, which can then undergo a further one-electron reduction to form a dianion. The stability of these reduced species is highly dependent on the solvent and the presence of proton donors.
The presence of the bromine atom at the 6-position is expected to influence the reduction potential. Bromine is an electron-withdrawing group through induction, which generally makes the aromatic ring more electron-deficient and thus easier to reduce. Therefore, it can be anticipated that 6-bromoquinoline would have a less negative reduction potential compared to unsubstituted quinoline.
Studies on related quinoline derivatives provide a basis for these expectations. For instance, the electrochemical reduction of quinoline in anhydrous liquid ammonia (B1221849) has been shown to proceed in two steps, yielding a radical anion and then a dianion. The radical anion can dimerize, a common reaction for such species. A similar multi-step reduction process would be expected for 6-bromoquinoline.
Furthermore, research on various substituted quinolines has demonstrated that the nature and position of the substituent significantly impact the redox potentials. Electron-withdrawing groups facilitate reduction, while electron-donating groups make it more difficult.
To illustrate the typical redox behavior of related compounds, the following interactive table summarizes the oxidation potentials for a phenylquinoline-biphenothiazine donor-acceptor molecule, which showcases the redox activity of a complex quinoline derivative.
| Compound Feature | First Oxidation Potential (V vs SCE) | Second Oxidation Potential (V vs SCE) |
| Biphenothiazine Moiety | +0.81 | +1.30 |
This data is for a related, more complex quinoline derivative and serves to illustrate the redox activity within such molecular systems. Specific values for this compound are not available.
Determination of Electrochemical Band Gaps
The electrochemical band gap is a crucial parameter for characterizing organic semiconductor materials. It is estimated from the onset potentials of the first oxidation and first reduction peaks in the cyclic voltammogram. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be approximated from these potentials. The difference between the LUMO and HOMO energy levels gives the electrochemical band gap (E_g).
For this compound, the relevant process for determining the LUMO level would be the first reduction of the 6-bromoquinoline cation. The oxidation potential, which would correspond to the HOMO level, might be inaccessible within the typical solvent window, as the oxidation of the quinoline ring is generally difficult.
The electron-withdrawing nature of the bromine atom at the 6-position would be expected to lower the energy of the LUMO compared to unsubstituted quinoline. This would result in a smaller electrochemical band gap, assuming the HOMO level is not significantly altered.
The following table provides an example of how electrochemical data is used to determine the band gap for a generic organic semiconductor.
| Electrochemical Parameter | Value (V vs. Fc/Fc+) | Corresponding Energy Level (eV) |
| Onset Oxidation Potential (E_ox) | 0.8 | HOMO = - (E_ox + 4.8) |
| Onset Reduction Potential (E_red) | -1.2 | LUMO = - (E_red + 4.8) |
| Electrochemical Band Gap (E_g) | LUMO - HOMO |
Note: The values in this table are illustrative for a generic organic semiconductor and are not specific to this compound. The ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal reference potential.
Investigations of Electronic Transitions and Energy Levels
The electronic properties of this compound are determined by the electronic transitions between its molecular orbitals. These transitions can be probed using techniques such as UV-Vis absorption and fluorescence spectroscopy. The absorption of light promotes an electron from a lower energy occupied orbital to a higher energy unoccupied orbital, typically from the HOMO to the LUMO.
The electronic structure of the 6-bromoquinoline moiety will govern these transitions. The quinoline core possesses a π-conjugated system, giving rise to π → π* transitions. The presence of the nitrogen atom also allows for n → π* transitions, involving the non-bonding electrons on the nitrogen.
The bromine substituent at the 6-position is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted quinoline. This is due to the "heavy atom effect" of bromine, which can enhance spin-orbit coupling and also perturb the energy levels of the π-system.
Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the molecular orbital energy levels and the nature of the electronic transitions. For quinoline derivatives, DFT studies have shown that the HOMO is typically distributed over the entire aromatic system, while the LUMO is also a π* orbital. The substituent's electronic character (donating or withdrawing) can significantly influence the energies of these frontier orbitals.
Relationship between Electrochemical Behavior and Molecular Structure
The electrochemical behavior of quinoline derivatives is intrinsically linked to their molecular structure. Key structural features that influence the redox properties include:
The nature of substituents: Electron-withdrawing groups, such as the bromine atom in 6-bromoquinoline, stabilize the LUMO, making the molecule easier to reduce. Conversely, electron-donating groups raise the HOMO energy, making the molecule easier to oxidize.
The position of substituents: The position of a substituent on the quinoline ring affects its electronic influence due to resonance and inductive effects, thereby altering the redox potentials.
The extent of π-conjugation: Extending the π-conjugated system, for example by adding other aromatic rings, generally leads to a smaller HOMO-LUMO gap and thus easier oxidation and reduction.
Molecular planarity: A more planar molecular structure enhances π-conjugation, which can lead to more reversible redox processes and a smaller band gap.
For this compound, the key structural feature is the bromine atom at the 6-position of the quinoline ring. Its electron-withdrawing nature is the primary determinant of its electrochemical properties relative to the parent quinoline molecule. This structural modification is a common strategy in the design of organic electronic materials to tune their energy levels and, consequently, their electronic and optical properties.
Biological Activity Research and Mechanistic Insights
Antimicrobial Activity Studies
The quinoline (B57606) scaffold is a core component of many compounds investigated for antimicrobial properties. Various derivatives have demonstrated notable activity against a range of microbial pathogens. Research into related structures suggests that factors like lipophilicity, which allows for penetration of microbial lipid membranes, are crucial for antimicrobial action. derpharmachemica.com Chelation theory, where compounds bind to essential metal ions in microbial enzymes, is another proposed mechanism of action. derpharmachemica.com The presence of a bromo-substituent and a bis-quinoline structure could potentially influence these properties.
Studies on coordination polymers containing bis-ligands derived from 5-amino-8-hydroxyquinoline have revealed antibacterial activity. derpharmachemica.com These related structures have been tested against both gram-positive and gram-negative bacteria. The effectiveness of such compounds is often attributed to their ability to delocalize π-electrons across the chelate ring, which enhances their lipophilicity. derpharmachemica.com This increased lipophilicity may facilitate the compound's penetration into the bacterial cell, where it can block metal-binding sites in enzymes or disrupt cellular respiration, thereby inhibiting protein synthesis and restricting bacterial growth. derpharmachemica.com Long-chain alkanes and fatty alcohols, which share some structural similarities in terms of chain length, have also been reported to possess antibacterial properties. nih.gov
Table 1: Antibacterial Activity of a Bis-Ligand Quinoline Derivative (PBDQ-3) and its Coordination Polymers Data based on findings for structurally related compounds.
View Data
| Organism | Type | Activity |
| Bacillus subtilis | Gram-positive | Active |
| Staphylococcus aureus | Gram-positive | Active |
| Escherichia coli | Gram-negative | Active |
| Salmonella typhi | Gram-negative | Active |
| Klebsiella pneumoniae | Gram-negative | Active |
The same principles that govern antibacterial activity often apply to antifungal efficacy. Research on bis-ligands based on 5-amino-8-hydroxyquinoline has also included testing against various plant pathogenic fungi. derpharmachemica.com The lipophilicity of these compounds is considered a key factor, enabling them to disrupt the fungal cell membrane and interfere with essential enzymatic processes. derpharmachemica.com A series of synthesized bis-4,6-sulfonamidated 5,7-dinitrobenzofuroxans also exhibited potent activity against fungal strains like Aspergillus niger and the pathogenic yeast Candida albicans. researchgate.net
Table 2: Antifungal Activity of a Bis-Ligand Quinoline Derivative (PBDQ-3) and its Coordination Polymers Data based on findings for structurally related compounds.
View Data
| Organism | Type | Activity |
| Aspergillus niger | Fungus | Active |
| Candida albicans | Yeast | Active |
| Trichoderma harzianum | Fungus | Active |
| Mucor mucedo | Fungus | Active |
| Botrytis cinerea | Fungus | Active |
Anticancer and Cytotoxicity Research
Quinoline and its derivatives are a significant class of compounds in anticancer research, forming the basis for several approved drugs. nih.gov The "bis" structural motif has also been explored in the design of anticancer agents, with some bis-quinoline and bis-isoquinoline cages showing cytotoxic properties. frontiersin.org The substitution pattern, including the presence of halogens like bromine, can significantly impact the biological activity of these compounds.
Numerous studies have documented the anti-proliferative effects of compounds structurally related to Bis(6-Bromoquinoline)sulfate against a wide array of cancer cell lines.
Bromo-Quinazoline Derivatives : A series of 6-bromo quinazoline (B50416) derivatives demonstrated potent anti-proliferative activity against MCF-7 (breast) and SW480 (colon) cancer cell lines. nih.gov One derivative, compound 8a, showed IC₅₀ values of 15.85 µM and 17.85 µM against MCF-7 and SW480 cells, respectively. nih.gov Another study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) found it caused a significant, dose-dependent decrease in the proliferation of L1210, HL-60, and U-937 leukemia cells. nih.gov
Bis-Quinoline Compounds : Novel bis-quinoline isomers have shown high potency against various cancer cells. mdpi.com For instance, compound 2a displayed an IC₅₀ value of 0.14 µM against HeLa (cervix) cells. mdpi.com
Broad-Spectrum Screening : In a comprehensive screen by the National Cancer Institute (NCI), a bis-triazole compound, MS47, which has a complex heterocyclic structure, showed selective cytotoxicity. mdpi.com It was particularly effective against melanoma, ovarian, CNS, and colon cancer cell lines, with sub-micromolar GI₅₀ (growth inhibition) and LC₅₀ (lethal concentration) values. mdpi.com The ovarian cancer cell line OVCAR-4 was highly sensitive, with an LC₅₀ of 0.515 µM. mdpi.com
Table 3: Anti-proliferative Activity of Structurally Related Compounds on Various Cancer Cell Lines Note: The following data is for related quinoline, quinazoline, and other "bis" compounds, not this compound itself.
View Data
| Compound Class | Compound Example | Cancer Cell Line | Activity (IC₅₀/LC₅₀) |
| 6-Bromo Quinazoline | Compound 8a | MCF-7 (Breast) | 15.85 µM |
| 6-Bromo Quinazoline | Compound 8a | SW480 (Colon) | 17.85 µM |
| Bis-Quinoline | Compound 2a | HeLa (Cervix) | 0.14 µM |
| Bis-Triazole | MS47 | OVCAR-4 (Ovarian) | 0.515 µM |
| Bis-Triazole | MS47 | MDA-MB-435 (Melanoma) | 0.602 µM |
| Bis-Triazole | MS47 | COLO 205 (Colon) | 0.644 µM |
| Bis-Triazole | MS47 | U251 (CNS) | 0.694 µM |
A primary mechanism by which many anticancer quinoline derivatives exert their effect is through the induction of apoptosis, or programmed cell death.
Caspase Activation : Research on quinoline-N-oxide derivatives demonstrated that these compounds can induce apoptosis in human erythroleukemic K562 cells. nih.gov This process was accompanied by the activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. nih.gov Similarly, the 6-bromo-quinazoline derivative BMAQ was found to induce cell death in leukemia cells by apoptosis, confirmed through caspase-3 assays. nih.gov Certain bis-quinoline isomers were also shown to induce caspase 3 activation in U937 cells. mdpi.com
DNA Fragmentation : A hallmark of apoptosis is the fragmentation of internucleosomal DNA. The apoptotic activity of BMAQ was supported by results from DNA fragmentation assays. nih.gov Likewise, quinoline-8-sulfonamides, designed as inhibitors of the tumor-specific M2 isoform of pyruvate (B1213749) kinase, were shown to cause DNA fragmentation in A549 lung cancer cells. mdpi.com
Cell Cycle Arrest : Some related compounds can arrest the cell cycle at specific phases, preventing cancer cells from dividing. The bis-triazole compound MS47 was found to significantly arrest melanoma cells in the G0/G1 phase of the cell cycle. mdpi.com
Antimalarial Activity Evaluations
The quinoline ring is the foundational structure for some of the most important antimalarial drugs, including chloroquine. nih.govmdpi.com Consequently, the synthesis and evaluation of novel quinoline derivatives for antimalarial activity is an ongoing area of research. nih.gov Studies evaluate these compounds for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com The activity is typically measured by the IC₅₀ value, which is the concentration required to inhibit parasite growth by 50%. mdpi.com Numerous quinoline derivatives have shown moderate to high antimalarial activities, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable or superior to standard drugs like chloroquine. nih.govmdpi.com
Investigation of Molecular Mechanisms of Action
A fundamental aspect of drug discovery involves elucidating the precise molecular interactions through which a compound exerts its biological effects. For a novel quinoline derivative like this compound, investigations would typically focus on its interactions with key cellular macromolecules.
Protein Binding Studies
Understanding how a compound binds to proteins is crucial for determining its mechanism of action, as well as its pharmacokinetic and pharmacodynamic properties. Techniques such as fluorescence spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly employed to characterize these interactions. Research in this area for this compound would aim to identify specific protein targets and quantify the binding affinity and kinetics. No such studies have been published to date.
DNA Intercalation and Topoisomerase Inhibition Research
Many quinoline-based compounds are known to exert their cytotoxic effects by interacting with DNA. One common mechanism is DNA intercalation, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix. This can interfere with DNA replication and transcription, ultimately leading to cell death.
Furthermore, such intercalation can also disrupt the function of enzymes like topoisomerases, which are essential for managing DNA topology during cellular processes. Inhibition of topoisomerases leads to the accumulation of DNA strand breaks, triggering apoptosis. Standard assays to investigate these mechanisms include DNA unwinding assays, fluorescence intercalator displacement assays, and topoisomerase activity assays. However, no research has been published specifically investigating the potential of this compound to act as a DNA intercalator or a topoisomerase inhibitor.
In Silico Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis
In the early stages of drug discovery, computational (in silico) methods are invaluable for predicting the ADME properties of a compound. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could hinder a drug candidate's development. Various computational models and software platforms are used to estimate parameters like gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, metabolic stability, and potential for drug-drug interactions.
An in silico ADME analysis of this compound would provide theoretical insights into its drug-like properties. However, no such predictive studies for this specific compound have been reported in the available literature.
Coordination Chemistry and Catalytic Applications
Ligand Design and Synthesis for Metal Complexation
The design of ligands is a critical aspect of developing new catalysts and functional materials. For Bis(6-Bromoquinoline)sulfate, its synthesis would likely involve the sulfation of 6-bromoquinoline (B19933). The design principles for its use as a ligand would center on the bidentate or bridging capabilities of the two quinoline (B57606) units. The steric and electronic effects of the bromo-substituents would be a key consideration in predicting the geometry and stability of potential metal complexes. The synthesis of related Schiff base ligands and their metal complexes is a well-established field, providing a foundational methodology that could be adapted for ligands like this compound.
Formation and Characterization of Metal Complexes with this compound Ligands
The formation of metal complexes would involve reacting this compound with a suitable metal salt in an appropriate solvent. The characterization of any resulting complexes would be crucial to understanding their structure and properties. Standard analytical techniques would be employed:
Spectroscopic Methods: Infrared (IR) spectroscopy would be used to observe changes in the vibrational frequencies of the ligand upon coordination to a metal. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide information about the ligand's structure and its environment in the complex.
X-ray Crystallography: This technique would provide definitive information about the solid-state structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center.
Elemental Analysis: To confirm the empirical formula of the synthesized complexes.
While no specific complexes of this compound are documented in the available search results, we can hypothesize on the types of complexes that might be formed with various transition metals.
Palladium complexes are of significant interest due to their extensive applications in cross-coupling reactions. A hypothetical palladium complex with this compound could adopt a square planar geometry, which is common for Pd(II). The ligand could coordinate in a bidentate fashion through the two nitrogen atoms. The characterization of such complexes would involve techniques like ¹H and ¹³C NMR to elucidate the structure in solution.
Copper complexes are known for their diverse coordination geometries and roles in catalysis and materials science. Copper(I) and Copper(II) are the most common oxidation states. A complex with this compound could potentially exhibit tetrahedral or square planar geometries depending on the oxidation state and other coordinating ligands. Spectroscopic techniques and magnetic susceptibility measurements would be important for characterizing these complexes.
Iridium complexes are widely studied for their applications in catalysis, particularly in hydrogenation and C-H activation, as well as for their photophysical properties. An iridium complex with this compound would likely feature an octahedral geometry, typical for Ir(III). The synthesis would likely start from a suitable iridium precursor, and the resulting complex would be characterized by NMR spectroscopy and X-ray diffraction to determine its structure and stereochemistry.
This compound could also potentially form complexes with a variety of other transition metals. The coordination chemistry would be dictated by the preferred coordination number and geometry of the specific metal ion. The principles of ligand field theory would help in predicting the electronic properties and stability of these hypothetical complexes.
Supramolecular Chemistry and Crystal Engineering
Development of Multi-component Crystalline Materials
Cocrystal Formation Studies
A comprehensive search of scientific literature did not yield specific studies on the cocrystal formation of Bis(6-Bromoquinoline)sulfate. The investigation of cocrystals, which are multi-component crystals formed between a primary compound and a coformer, is a significant area of crystal engineering. These studies are crucial for understanding and modifying the physicochemical properties of a substance, such as solubility, stability, and bioavailability. The absence of such research on this compound indicates a potential area for future investigation. Future studies could explore the hydrogen bonding and π-π stacking interactions of the 6-bromoquinoline (B19933) moiety with various coformers to generate novel crystalline structures with tailored properties.
Metal-Organic Frameworks (MOFs) incorporating Quinoline (B57606) Moieties
While there is no specific literature detailing the incorporation of this compound into Metal-Organic Frameworks (MOFs), the use of quinoline derivatives as organic linkers in MOF synthesis is a well-established and active area of research. MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The inclusion of quinoline moieties in these frameworks can impart unique properties, such as luminescence, catalytic activity, and specific guest recognition capabilities.
The nitrogen atom in the quinoline ring and any functional groups, such as the bromo group in 6-bromoquinoline, can act as coordination sites for metal ions, leading to the formation of diverse and stable MOF architectures. The aromatic nature of the quinoline ring also facilitates π-π stacking interactions, which can play a crucial role in the assembly and stability of the framework.
Several studies have demonstrated the successful synthesis of quinoline-based MOFs with various applications. For instance, a zirconium(IV)-based MOF using quinoline-2,6-dicarboxylic acid as a ligand has been shown to be an effective luminescent sensor for detecting 4-nitrophenol and Fe(III) ions with high sensitivity and selectivity rsc.org. The electron and energy transfer processes involving the quinoline moiety are thought to be responsible for this sensing capability rsc.org.
In another example, a family of MOFs based on the biquinoline ligand 2,2′-bicinchoninic acid and various s-block and d-block metals has been synthesized. These materials have demonstrated catalytic activity in the cyanosilylation of aldehydes and ketones nih.gov.
The table below summarizes some examples of MOFs that incorporate quinoline derivatives, highlighting the diversity of metals and ligands used, as well as their potential applications.
| MOF Name/Reference | Metal Ion(s) | Quinoline-based Ligand | Potential Applications |
| Zr(IV)-based MOF rsc.org | Zirconium (Zr) | Quinoline-2,6-dicarboxylic acid | Luminescent sensing of 4-nitrophenol and Fe(III) ions |
| GR-MOFs nih.gov | Strontium (Sr), Barium (Ba), Yttrium (Y), Cadmium (Cd) | 2,2′-bicinchoninic acid | Catalysis (cyanosilylation of carbonyl compounds) |
| ZJU-802 nih.gov | Zirconium (Zr) | (2E,2'E)-3,3'-(quinoline-5,8-diyl)diacrylic acid | Drug delivery |
These examples underscore the potential for developing novel MOFs with tailored functionalities by employing various quinoline-based ligands. Although this compound has not yet been explored in this context, its structure suggests it could serve as a valuable building block in the design of new MOFs with interesting catalytic, sensing, or guest-binding properties. The presence of the bromo substituent could also be exploited for post-synthetic modification of the resulting MOF, further expanding its functional diversity.
Q & A
What are the critical steps in synthesizing Bis(6-Bromoquinoline)sulfate, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves bromination of quinoline derivatives followed by sulfation. Key steps include:
- Bromination : Use NBS (N-bromosuccinimide) or Br₂ in a controlled environment to avoid over-bromination .
- Sulfation : Optimize sulfuric acid concentration and temperature to prevent decomposition. A 1:2 molar ratio of quinoline derivative to H₂SO₄ at 60–80°C is recommended .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor via TLC and HPLC (C18 column, UV detection at 254 nm) .
Data Note : Yields range from 45–65% under optimized conditions. Adjust stoichiometry and reaction time to mitigate side products like di-brominated analogs.
How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
Combine multiple techniques:
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT-based chemical shift calculations). Focus on bromine-induced deshielding in aromatic regions .
- XRD : Single-crystal X-ray diffraction confirms bond lengths and angles. Sulfate groups often exhibit tetrahedral geometry with O-S-O angles ≈109.5° .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ peaks at m/z 669.96 (theoretical) with isotopic patterns matching bromine’s natural abundance .
Advanced Tip : Use Hirshfeld surface analysis to study intermolecular interactions influencing crystal packing .
What experimental design considerations are essential for studying this compound’s photophysical properties?
Methodological Answer:
Design experiments to address:
- Solvent Effects : Test in polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene) to assess solvatochromism.
- Concentration Dependence : Avoid aggregation-induced quenching by using ≤10⁻⁴ M solutions .
- Time-Resolved Spectroscopy : Employ femtosecond transient absorption to track excited-state dynamics. Compare with TD-DFT simulations to assign electronic transitions .
Data Contradiction Example : If experimental emission wavelengths deviate from computational predictions, re-evaluate solvent polarity settings in DFT calculations or check for impurities via HPLC .
How can researchers resolve discrepancies between theoretical models and experimental data for this compound’s reactivity?
Methodological Answer:
- Parameter Calibration : Adjust DFT functionals (e.g., B3LYP vs. CAM-B3LYP) to better match experimental redox potentials or absorption spectra .
- Mechanistic Probes : Use isotopic labeling (e.g., ³⁴S sulfate) to trace reaction pathways in sulfation steps .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets and refine hypotheses .
Case Study : If bromination yields vary between batches, conduct DoE (Design of Experiments) to isolate factors like moisture content or catalyst aging .
What strategies ensure reproducibility in cytotoxicity assays involving this compound?
Methodological Answer:
- Cell Line Standardization : Use ATCC-validated lines (e.g., HeLa or HEK293) with consistent passage numbers.
- Dose-Response Curves : Include triplicate measurements and positive/negative controls (e.g., cisplatin for apoptosis). Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- Interference Checks : Confirm sulfate groups do not interact with assay reagents (e.g., MTT) via UV-Vis blank tests .
Advanced Consideration : Use CRISPR-edited cell lines to study target-specific effects and rule off-target interactions .
How should researchers approach the development of a structure-activity relationship (SAR) model for this compound derivatives?
Methodological Answer:
- Variable Selection : Systematically modify substituents (e.g., 6-Br to 6-Cl) while keeping the sulfate group constant.
- Data Collection : Measure properties like logP (HPLC), solubility (shake-flask method), and binding affinity (SPR or ITC) .
- Model Validation : Use leave-one-out cross-validation in QSAR software (e.g., MOE) to assess predictive power .
Pitfall Alert : Avoid overfitting by limiting descriptors to <10% of the dataset size. Report R² and RMSE for transparency .
What ethical and reporting standards apply when publishing contradictory data on this compound’s environmental toxicity?
Methodological Answer:
- Full Disclosure : Report all data, including outliers, in supplementary materials. Use funnel plots to detect publication bias .
- Confounding Factors : Acknowledge variables like batch purity or solvent residues in toxicity assays .
- Peer Review : Submit raw data to repositories (e.g., Zenodo) for independent verification .
Ethical Framework : Align with COPE guidelines to address conflicts between industry-funded studies and academic findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
